molecular formula C13H19ClN4 B1500659 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1185319-81-6

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1500659
CAS No.: 1185319-81-6
M. Wt: 266.77 g/mol
InChI Key: DHTFTQDRUMEZBZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is an organic compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a benzimidazole ring fused with a piperazine moiety. This compound is typically found as a white crystalline solid and is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-benzoimidazole with piperazine in the presence of a suitable solvent and catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be compared with other benzimidazole derivatives, such as:

  • 1-Methyl-2-piperazin-1-yl-1H-benzoimidazole hydrochloride
  • 2-(4-Substituted-1-piperazinyl)benzimidazoles
  • 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate

These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTFTQDRUMEZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671790
Record name 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-81-6
Record name 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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